molecular formula C6H8N4 B12814535 N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide

Cat. No.: B12814535
M. Wt: 136.15 g/mol
InChI Key: DTRISYDUXQALRV-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide is a compound that features an imidazole ring with two methyl groups and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethylimidazole with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as potassium hexamethylsilazane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyanamide group, leading to the formation of amines or other derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce amines.

Scientific Research Applications

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the cyanamide group can participate in reactions that modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Dimethyl-1H-imidazol-2(3H)-ylidene)cyanamide is unique due to the presence of both the imidazole ring and the cyanamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

(1,3-dimethylimidazol-2-ylidene)cyanamide

InChI

InChI=1S/C6H8N4/c1-9-3-4-10(2)6(9)8-5-7/h3-4H,1-2H3

InChI Key

DTRISYDUXQALRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=NC#N)C

Origin of Product

United States

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